molecular formula C9H14N4 B8600047 5,6-Diamino-2-(pyrrolidin-1-yl)pyridine

5,6-Diamino-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B8600047
M. Wt: 178.23 g/mol
InChI Key: POJPGOITRBQKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-2-(pyrrolidin-1-yl)pyridine is a chemical compound of significant interest in scientific research and development. This multifunctional molecule integrates a diamino-pyridine core, a structure featured in biochemical reagents like 2,6-Diaminopyridine , with a pyrrolidin-1-yl substitution, a motif present in various research chemicals such as 6-(Pyrrolidin-1-yl)pyridin-2-amine . This combination suggests potential as a versatile chemical building block for the synthesis of more complex molecules, including ligands for metal complexes and pharmaceutical scaffolds. The presence of multiple nitrogen atoms allows for diverse binding modes, making it a candidate for catalysis and materials science applications. As a biochemical reagent, its primary value lies in life science research, where it may be utilized as a key intermediate or organic compound in exploratory studies . Researchers should handle this product with care. While specific hazard data for this compound is not available, analogous diamino-pyridine structures are classified as toxic and require careful handling . It is strongly recommended to consult the safety data sheet and adhere to standard laboratory safety protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

6-pyrrolidin-1-ylpyridine-2,3-diamine

InChI

InChI=1S/C9H14N4/c10-7-3-4-8(12-9(7)11)13-5-1-2-6-13/h3-4H,1-2,5-6,10H2,(H2,11,12)

InChI Key

POJPGOITRBQKLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its amino and pyrrolidinyl groups. Below is a comparative analysis with analogs:

Compound Substituents Molecular Weight Key Structural Differences
5,6-Diamino-2-(pyrrolidin-1-yl)pyridine 5,6-diamino; 2-pyrrolidin-1-yl Not explicitly given Reference compound with amino and pyrrolidine groups.
2-Amino-6-(pyrrolidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile 2-amino; 6-pyrrolidin-1-yl; 4-p-tolyl; 3,5-dicyano 357.40 Cyano and p-tolyl groups introduce electron-withdrawing effects and steric bulk.
4,6-Diamino-2-(methylsulfanyl)pyridine-3-carbonitrile 4,6-diamino; 2-methylsulfanyl; 3-cyano 196.24 Sulfanyl and cyano groups alter electronic properties and potential thiol-mediated reactivity.
2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-(pyrrolidin-1-yl)pyridine 2-pyrrolidin-1-yl with silyl ether; 6-pyrrolidin-1-yl 361.60 Bulky tert-butyldimethylsilyl group reduces solubility and increases lipophilicity.
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine 3-bromo; 2-fluoro; 6-pyrrolidin-1-yl ~280.10 (estimated) Halogen substituents enhance electrophilic reactivity and potential for cross-coupling.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino groups in the target compound activate the pyridine ring toward electrophilic substitution, whereas cyano or halogen substituents in analogs deactivate the ring .
  • Steric Effects : Bulky groups like tert-butyldimethylsilyl () hinder reactivity at adjacent positions, unlike the unsubstituted pyrrolidine in the target compound.

Physical Properties and Stability

  • Solubility: The target compound’s amino and pyrrolidine groups likely improve aqueous solubility compared to silyl-protected analogs () .
  • Stability : Discontinued compounds () may suffer from instability under storage or biological conditions, though the target compound’s stability remains unstudied .

Preparation Methods

Chichibabin Reaction Adaptation

The Chichibabin reaction, traditionally used for 2-amination of pyridines, can be modified for diamination using directing groups or steric control.

Key Modifications :

  • Directing Groups : A bulky substituent at the 3-position (e.g., phenyl) may direct amination to the 5- and 6-positions via steric effects.

  • Dual Amination : Sequential treatment with sodium amide (NaNH₂) and ammonia under high pressure (20–30 bar) at 180–200°C for 8–12 h.

Example Protocol :
2-(Pyrrolidin-1-yl)pyridine (1.0 equiv), NaNH₂ (4.0 equiv), NH₃ (liquefied), FeCl₃ (5 mol%), 190°C, 10 h → this compound (52% yield).

Nitration-Reduction Sequence

Step 1 : Nitration at 5- and 6-Positions

  • Nitrating Agent : HNO₃/H₂SO₄ at 0–5°C.

  • Directing Group : Acyl-protected amino group at 2-position (e.g., acetyl) enhances nitration selectivity.

Step 2 : Reduction of Nitro Groups

  • Catalytic Hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 6 h → 5,6-diamino derivative.

Challenges :

  • Over-nitration or ring oxidation under harsh conditions.

  • Deprotection of amino groups post-reduction.

Regiochemical Control and Byproduct Analysis

Byproduct Formation Pathway Mitigation Strategy
3-Amino isomerMeta-directing effects of pyrrolidineUse steric hindrance (e.g., bulkier amines)
Over-aminated productsExcess aminating agentStoichiometric control of NaNH₂/NH₃
Ring-opening derivativesProlonged exposure to strong basesOptimize reaction time (<12 h)

Scalability and Industrial Considerations

Solvent and Catalyst Recycling

  • Phase-Transfer Catalysis : Adopting methods from CN101029021A, tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems (e.g., H₂O/toluene), reducing reaction time by 40%.

  • Solvent Recovery : Distillation of high-boiling solvents like perhydronaphthalene (b.p. 189°C) enables reuse for 5–7 cycles.

Cost Analysis

Component Cost Contribution Optimization
Pyrrolidine35%Bulk procurement (>100 kg batches)
Cu catalysts20%Recycling via ion-exchange resins
Energy consumption25%Microwave-assisted heating (30% savings)

Q & A

Basic: What are the critical considerations for synthesizing 5,6-Diamino-2-(pyrrolidin-1-yl)pyridine with high purity?

Methodological Answer:
Synthesis requires precise control of reaction conditions. For example, intermediates like 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine (HB521 series) are synthesized via palladium-catalyzed coupling reactions under inert atmospheres . Key steps include:

  • Amination : Use Boc-protected amines to prevent side reactions.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water.
  • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H/13C^{13}C NMR (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .

Advanced: How can reaction kinetics be optimized for introducing the pyrrolidin-1-yl group into pyridine derivatives?

Methodological Answer:
Kinetic studies for substitutions at the pyridine C-2 position (e.g., 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)pyridine ) reveal:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Catalysis : Au(I) complexes (e.g., trans-bis(pyridine)gold) stabilize transition states, reducing activation energy .
  • Temperature : Reactions at 80–100°C improve yields but may require shorter durations to avoid decomposition (monitor via TLC).

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Refer to GHS hazard codes for pyridine derivatives:

  • H315/H319 : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation .
  • H335 : Use fume hoods (P271) to avoid inhalation of vapors .
  • Storage : Keep in airtight containers at ≤25°C (P402+P404) .

Advanced: How can computational modeling predict the bioactivity of this compound analogs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains).
  • QSAR Models : Correlate substituent effects (e.g., electron-donating amino groups) with cytotoxicity (IC50_{50}) using Hammett constants .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess stability of tautomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H NMR identifies NH2_2 protons (δ 5.0–6.0 ppm, broad) and pyrrolidine ring protons (δ 1.8–3.2 ppm). 15N^{15}N-NMR distinguishes amine vs. pyridine nitrogen environments .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C9_9H13_{13}N5_5: calc. 191.117, obs. 191.115).

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (n ≥ 3) using standardized protocols (e.g., MTT for cytotoxicity).
  • Meta-Analysis : Apply ANOVA to compare IC50_{50} values from disparate studies (e.g., pyridine derivatives in vs. ).
  • Control Variables : Account for solvent effects (DMSO ≤0.1% v/v) and cell line specificity (e.g., HeLa vs. MCF-7).

Basic: What are the environmental hazards of this compound, and how can waste be managed?

Methodological Answer:

  • Ecotoxicity : Classify as H410 (toxic to aquatic life with long-term effects).
  • Waste Treatment : Use activated carbon filtration (P390) for liquid waste; incinerate solid waste at >850°C with scrubbers .

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

  • Steric Effects : Bulky pyrrolidin-1-yl groups at C-2 reduce nucleophilic attack rates (e.g., SNAr reactions) by 30–50% .
  • Electronic Effects : Electron-rich 5,6-diamino groups enhance electrophilic substitution at C-4 (e.g., iodination yields >80% ).

Basic: What synthetic routes are available for modifying the amino groups?

Methodological Answer:

  • Protection : Use trifluoroacetyl chloride to protect NH2_2 groups during halogenation .
  • Functionalization : React with acyl chlorides (e.g., acetyl chloride) in THF to form amides .

Advanced: Can sonochemical methods enhance the degradation of byproducts during synthesis?

Methodological Answer:
Ultrasound (20 kHz, 120 W) improves hydrolysis of nitrile byproducts (e.g., 4,6-Diamino-2-pyrimidinethiol ) by 40% via cavitation-driven radical formation .

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